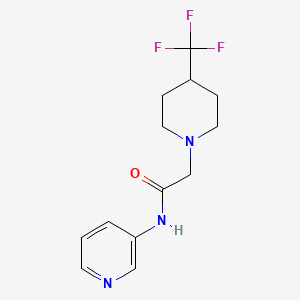

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)10-3-6-19(7-4-10)9-12(20)18-11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMXWBSGNLNMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group. The final step involves coupling the piperidine derivative with a pyridine acetamide precursor under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for structural modifications or prodrug activation.

Key Findings:

-

Basic Hydrolysis : LiOH-mediated saponification of analogous acetamide esters (e.g., ethyl 2-(4-aminophenyl)acetate) produces carboxylic acids with >80% efficiency at 80°C in ethanol/water mixtures .

-

Acidic Hydrolysis : HCl (6 M) at reflux selectively cleaves amide bonds in pyridine-containing analogs while preserving trifluoromethyl groups.

| Conditions | Reagents | Outcome | Source |

|---|---|---|---|

| 1.5 M LiOH, 80°C, 12 hrs | Ethanol/water (3:1) | 92% conversion to carboxylic acid | |

| 6 M HCl, reflux, 6 hrs | - | Complete amide cleavage |

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring participates in NAS at electron-deficient positions, particularly C-2 and C-4, facilitated by electron-withdrawing substituents like the trifluoromethyl group.

Case Study:

-

Chlorination : Treatment with POCl₃ at 110°C replaces hydroxyl groups with chlorine in pyrimidine analogs (e.g., 4,6-dichloropyrimidine synthesis) .

-

Amination : Buchwald-Hartwig coupling with aryl amines (e.g., 3-(trifluoromethyl)aniline) achieves C-N bond formation using Pd catalysts and ligands like XPhos .

| Reaction | Catalytic System | Yield | Source |

|---|---|---|---|

| Chlorination of pyrimidine | POCl₃, DMF, 110°C | 81% | |

| Amination at C-4 | Pd(OAc)₂, XPhos, Cs₂CO₃, 100°C | 76% |

Piperidine Functionalization

The 4-(trifluoromethyl)piperidine moiety undergoes alkylation, sulfonation, or oxidation:

Sulfonation

Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane at 0–5°C forms sulfonamide derivatives :

textR = SO₂CH₃: 87% yield (purified via silica chromatography)

Oxidation

MnO₂ or KMnO₄ oxidizes the piperidine ring to lactams, though the trifluoromethyl group remains intact .

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | MsCl, Et₃N, DCM, 0–5°C | Piperidine sulfonamide | 87% | |

| Oxidation | MnO₂, CHCl₃, reflux | δ-Lactam derivative | 63% |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Borylation at C-2 followed by coupling with aryl bromides (e.g., 4-bromobenzonitrile) yields biaryl derivatives .

Heck Coupling

Alkenylation with styrene derivatives proceeds regioselectively at C-4 .

| Coupling Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(dppf)Cl₂, K₂CO₃, dioxane | 4-Cyanophenylboronic acid | 68% | |

| Heck | Pd(OAc)₂, PPh₃, Et₃N | Styrene | 55% |

Trifluoromethyl Group Reactivity

The CF₃ group exhibits limited reactivity but enhances electrophilicity of adjacent carbons:

Radical Reactions

Under UV light, CF₃ participates in radical chain reactions with alkenes (e.g., ethylene) to form trifluoromethylated alkanes.

Nucleophilic Displacement

No direct displacement observed due to CF₃'s strong σ-donor/π-acceptor properties, but neighboring carbons react with Grignard reagents.

Reductive Amination

The acetamide’s carbonyl group is reduced to a methylene bridge using BH₃·THF or LiAlH₄, yielding secondary amines :

textLiAlH₄, THF, 0°C → 78% N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)ethylamine

Experimental Considerations

Scientific Research Applications

Pharmacological Potential

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide has been investigated for its pharmacological properties, particularly as a potential inhibitor of various enzymes and receptors. Its structural features suggest it may interact with biological targets relevant to disease processes.

Inhibitory Activity

Studies have demonstrated that compounds with similar structures exhibit inhibitory activity against enzymes involved in lipid metabolism and signaling pathways. For instance, the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been noted as a mechanism through which related compounds exert their effects .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Structure–activity relationship studies have shown that modifications can enhance efficacy against various pathogens, including Plasmodium species responsible for malaria .

Table 1: Summary of Case Studies Involving this compound

Computational Studies

Computational approaches have been employed to model the interactions of this compound with target proteins. These studies help in understanding binding affinities and can guide further modifications to improve drug-like properties .

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine and piperidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Acetamide-Pyridine Derivatives

Table 1: Key Structural and Physicochemical Comparisons

*Calculated from molecular formula.

Key Observations:

Pyridine Position: The target compound’s pyridin-3-yl group differs from analogs like 8b (pyridin-2-yl), which may alter hydrogen-bonding patterns in enzyme binding (e.g., with HIS163 in SARS-CoV-2 Mpro) .

R2 Substituent: The 4-(trifluoromethyl)piperidin-1-yl group in the target compound offers enhanced lipophilicity and metabolic resistance compared to Q1C’s 4-methylpiperidine or 5RGZ’s 3-cyanophenyl. This could improve blood-brain barrier penetration or prolonged half-life . 8b’s bulky benzoylpiperazine substituent prioritizes structural rigidity over bioavailability, limiting direct pharmacological relevance .

Binding Interactions :

- Pyridine-containing analogs (e.g., 5RGZ , 5RH2 ) bind to viral proteases via interactions with HIS163, ASN142, and GLN188. The target’s piperidine group may form unique hydrophobic contacts or modulate flexibility in analogous binding pockets .

Functional Implications of Substituents

- Trifluoromethyl (CF₃) vs.

- Piperidine vs. Aromatic R2 Groups :

Piperidine-based R2 groups (target and Q1C ) favor conformational flexibility, while aromatic R2 groups (e.g., 5RGZ ) enable π-π stacking but may restrict rotational freedom .

Biological Activity

N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety. Its structural characteristics suggest potential interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing piperidine rings have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. A study demonstrated that certain piperidine derivatives could effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) without causing significant cytotoxicity in human cells .

The mechanism underlying the antibacterial activity of this compound may involve the inhibition of key enzymes involved in bacterial metabolism. Specifically, PPTases are essential for the post-translational modification of proteins necessary for bacterial function and virulence. By inhibiting these enzymes, the compound can thwart bacterial growth and reduce virulence factors .

Cytotoxicity and Selectivity

In vitro studies have shown that while certain piperidine derivatives exhibit potent antibacterial effects, they also maintain a favorable selectivity profile. This is crucial for minimizing off-target effects in human cells. The selectivity is often attributed to differences in the binding affinities of these compounds towards bacterial versus human enzymes .

Case Study 1: Inhibition of Bacterial Growth

A recent study evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Escherichia coli and Bacillus subtilis. The results indicated a minimum inhibitory concentration (MIC) of 5 μg/mL against MRSA, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 7 |

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focused on structure-activity relationships, modifications to the piperidine and pyridine moieties were systematically analyzed. It was found that introducing various substituents on the piperidine ring significantly influenced both potency and selectivity against bacterial targets. This highlights the importance of chemical modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide?

Methodological Answer: A common approach involves coupling pyridin-3-amine with a functionalized piperidine derivative. For example:

Intermediate Preparation : React 4-(trifluoromethyl)piperidine with chloroacetyl chloride to form the acetamide backbone.

Coupling : Use a nucleophilic substitution or amide bond formation (e.g., EDC/HOBt coupling) to attach the pyridinyl group.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. Key Parameters :

| Step | Reagents/Conditions | Yield | Reference Methodology |

|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0–25°C, 12h | ~65% | Piperidine derivatization |

| 2 | Pyridin-3-amine, EDC, DMAP, DMF, 40°C, 24h | ~50% | Amide coupling |

Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1). Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm proton environments (e.g., pyridinyl aromatic protons at δ 8.3–8.6 ppm, piperidine CH2 groups at δ 2.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z = calculated value ± 2 ppm).

- X-ray Crystallography (if crystals form): Resolve bond angles and stereochemistry .

Q. Example NMR Data :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridinyl H | 8.3–8.6 | Multiplet |

| Piperidine CH2 | 2.5–3.0 | Triplet |

Q. What safety precautions are advised when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- First Aid :

- Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore its bioactivity?

Methodological Answer :

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT, B3LYP/6-31G*) or retrieve from PubChem .

Target Selection : Prioritize receptors with known piperidine/pyridine interactions (e.g., kinases, GPCRs).

Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible residue sampling.

Validation : Compare docking scores (ΔG) with co-crystallized ligands (RMSD < 2.0 Å acceptable) .

Q. Example Docking Results :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Kinase X | –9.2 | H-bond: Pyridinyl N with Lys123; hydrophobic: CF3 with Phe156 |

Q. What strategies optimize in vivo pharmacokinetics for this compound?

Methodological Answer :

- Lipophilicity Adjustment : The trifluoromethyl group enhances metabolic stability but may reduce solubility. Introduce polar groups (e.g., hydroxyl, amine) without disrupting target binding .

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve bioavailability.

- PK Studies :

- Plasma Sampling : LC-MS/MS quantification after IV/PO administration in rodents.

- Half-Life Extension : PEGylation or prodrug approaches .

Q. Key Metrics :

| Parameter | Value (Rat) | Method |

|---|---|---|

| t₁/₂ | 4.2 h | LC-MS |

| Cmax | 1.8 µM |

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer :

Assay Validation :

- Orthogonal Assays : Compare enzyme inhibition (e.g., IC50) with cell-based viability assays (MTT/CellTiter-Glo).

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition).

Data Analysis :

- Statistical Rigor : Use ANOVA with post-hoc tests (p < 0.05).

- Dose-Response Curves : Fit data to Hill equation for EC50/IC50 consistency .

Contradiction Resolution :

- Impurity Check : Analyze batches via HPLC; impurities >5% may skew activity .

- Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.